![molecular formula C19H23NO3 B4113756 N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide](/img/structure/B4113756.png)
N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which have been shown to have a range of effects on the nervous system.
Mécanisme D'action
N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide acts as a selective agonist for the α7 subtype of nAChRs, which are widely distributed in the brain and are involved in a range of functions, including learning and memory, attention, and sensory processing. Activation of these receptors by N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has been shown to have a range of biochemical and physiological effects, including improving cognitive function and memory in animal models of Alzheimer's disease, reducing symptoms of schizophrenia in clinical trials, and improving attention and cognitive function in animal models of ADHD. It has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide is its high selectivity for the α7 subtype of nAChRs, which allows for more precise targeting of these receptors in laboratory experiments. However, its relatively short half-life and low bioavailability may limit its usefulness in some applications.
Orientations Futures
There are several potential future directions for research on N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide, including further investigation of its therapeutic potential in neurological disorders such as Alzheimer's disease and schizophrenia, as well as its potential use as a smoking cessation aid. Other areas of research could include exploring the effects of N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide on other neurotransmitter systems, such as the glutamate and GABA systems, and investigating its potential use in combination with other drugs or therapies.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use as a smoking cessation aid.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-8-6-9-15(2)19(14)20-18(21)12-7-13-23-17-11-5-4-10-16(17)22-3/h4-6,8-11H,7,12-13H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCJBLYOYMOFDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCOC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.